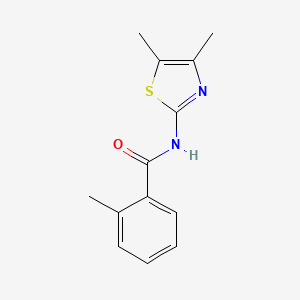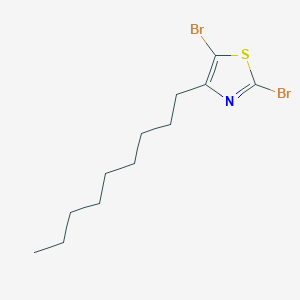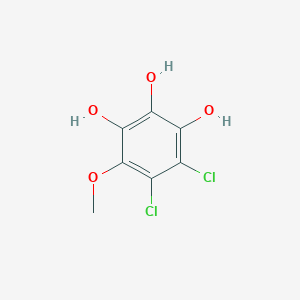
4,5-Dichloro-6-methoxybenzene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-6-methoxybenzene-1,2,3-triol is an organic compound characterized by the presence of two chlorine atoms, a methoxy group, and three hydroxyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-methoxybenzene-1,2,3-triol typically involves the chlorination and methoxylation of a benzene derivative followed by hydroxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms into the benzene ring. Methoxylation can be achieved using methanol in the presence of a catalyst like sulfuric acid. Hydroxylation is often carried out using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH is crucial. Solvent extraction and recrystallization are common techniques used to purify the final product.
化学反应分析
Types of Reactions: 4,5-Dichloro-6-methoxybenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium dichromate.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated or dehydroxylated derivatives.
Substitution: Formation of methoxy-substituted derivatives.
科学研究应用
4,5-Dichloro-6-methoxybenzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 4,5-Dichloro-6-methoxybenzene-1,2,3-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and receptors. The chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity.
相似化合物的比较
4,5-Dichloro-1,2,3-trihydroxybenzene: Lacks the methoxy group but has similar hydroxyl and chlorine substitutions.
6-Methoxy-1,2,3-trihydroxybenzene: Lacks chlorine atoms but has similar hydroxyl and methoxy substitutions.
4,5-Dichloro-6-methoxybenzene-1,2-diol: Similar structure but with one less hydroxyl group.
Uniqueness: 4,5-Dichloro-6-methoxybenzene-1,2,3-triol is unique due to the combination of chlorine, methoxy, and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties
属性
分子式 |
C7H6Cl2O4 |
|---|---|
分子量 |
225.02 g/mol |
IUPAC 名称 |
4,5-dichloro-6-methoxybenzene-1,2,3-triol |
InChI |
InChI=1S/C7H6Cl2O4/c1-13-7-3(9)2(8)4(10)5(11)6(7)12/h10-12H,1H3 |
InChI 键 |
QCNLJJOLLBZAMO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C(=C1O)O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)
![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2R,3S,4R,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B13814149.png)
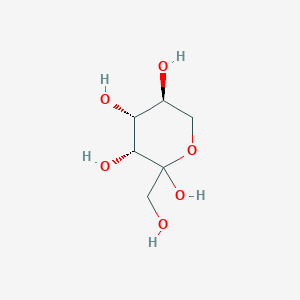
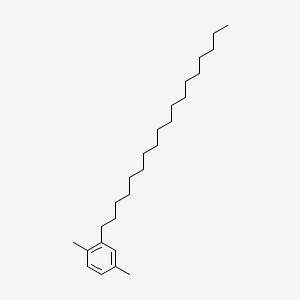
![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
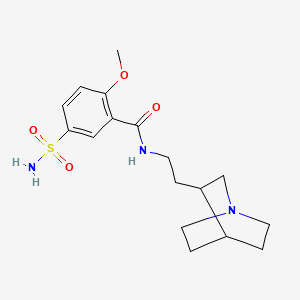
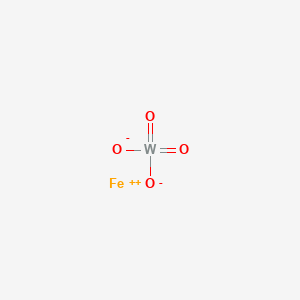
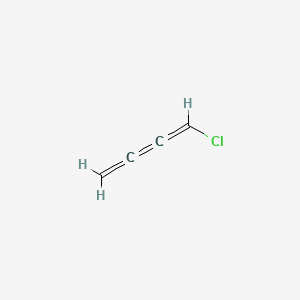
![Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)
